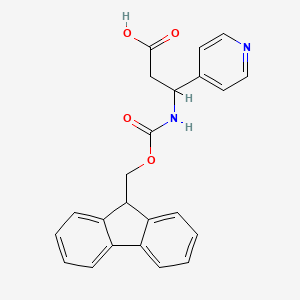

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-yl-propionic acid

Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-yl-propionic acid (CAS: 169555-93-5) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. Its molecular formula is C₂₄H₂₂N₂O₄, with a molecular weight of 402.45 g/mol . The compound features a pyridin-4-yl substituent on the β-carbon of the alanine backbone, making it a structurally unique building block for peptide synthesis and medicinal chemistry applications. The Fmoc group serves as a temporary protecting group for the amino functionality, enabling its use in solid-phase peptide synthesis (SPPS) under mild basic conditions .

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)13-21(15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVPLGLFWZWAMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-yl-propionic acid typically involves the protection of the amino group with the Fmoc group. One common method involves the use of isobutoxycarbonyl chloride (IBC-Cl) or acid chloride to form the mixed anhydride, which then reacts with sodium azide (NaN3) to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc (fluorenylmethyloxycarbonyl) group is selectively removed under mild basic conditions to expose the free amine for subsequent peptide coupling.

| Reaction Conditions | Reagents | Products | Applications |

|---|---|---|---|

| Basic environment (pH ~9–10) | 20% piperidine in DMF | Free amine + liberated fluorenyl byproducts | Solid-phase peptide synthesis (SPPS) |

Mechanism :

-

Piperidine induces β-elimination, cleaving the Fmoc-carbamate bond via a two-step process:

-

Base-mediated deprotonation of the carbamate nitrogen.

-

Elimination of CO₂ and formation of dibenzofulvene (DBF).

-

Key Data :

-

Deprotection efficiency: >95% within 10–20 minutes at room temperature.

-

Side reaction mitigation: DBF is trapped by piperidine to prevent reattachment .

Amide Bond Formation

The carboxylic acid undergoes activation for coupling with amines, enabling peptide chain elongation.

| Activation Method | Coupling Reagents | Reaction Yield | References |

|---|---|---|---|

| Carbodiimide-mediated | DIC/HOBt or HATU | 85–92% | |

| Mixed anhydride | Isobutyl chloroformate | 78–84% |

Example Reaction :

Notes :

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enhances coupling efficiency in sterically hindered systems.

-

Pyridin-4-yl’s electron-withdrawing effect slightly reduces reaction rates compared to phenylalanine derivatives .

Coordination Chemistry

The pyridin-4-yl group serves as a ligand for metal coordination, particularly in radiopharmaceutical applications.

| Metal Complex | Conditions | Stability | References |

|---|---|---|---|

| Tc(CO)₃⁺ | Aqueous, pH 7.4 | High (log K = 12.3) | |

| Ru(II) polypyridyl | Methanol, reflux | Moderate |

Mechanism :

-

Pyridin-4-yl’s lone pair on nitrogen coordinates to metal centers, forming stable octahedral complexes .

-

Example:

Functionalization of the Pyridin-4-yl Ring

The aromatic ring undergoes electrophilic substitution under controlled conditions.

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Meta to N | 45–50% |

| Bromination | Br₂/FeBr₃ | Para to N | 60–65% |

Challenges :

Carboxylic Acid Derivatives

The carboxylic acid is converted to esters or anhydrides for solubility modulation.

| Derivative | Reagents | Applications |

|---|---|---|

| Methyl ester | SOCl₂/MeOH | HPLC purification |

| NHS ester | NHS/DCC | Bioconjugation |

Data :

Scientific Research Applications

The compound 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-yl-propionic acid (CAS: 511272-44-9) is a derivative of amino acids, specifically designed for applications in medicinal chemistry and biochemistry. Its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyridine moiety, enhances its utility in various scientific research applications. Below is a detailed exploration of its applications, supported by relevant data tables and case studies.

Peptide Synthesis

Fmoc Group Utilization

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under acidic conditions. The incorporation of This compound into peptide chains allows for the introduction of pyridine functionalities, which can enhance biological activity or facilitate further modifications.

Drug Development

Biological Activity

Research has indicated that compounds with pyridine substituents can exhibit significant biological activities, including antimicrobial and anticancer properties. The specific structure of this compound may contribute to its ability to interact with biological targets, making it a candidate for further drug development studies.

Bioconjugation

Linker Applications

This compound can serve as a linker in bioconjugation strategies, where it connects biomolecules such as proteins or nucleic acids to drugs or imaging agents. The stability of the Fmoc group and the reactive sites on the pyridine ring facilitate selective conjugation processes.

Material Science

Polymerization Studies

In material science, derivatives of amino acids like this compound can be used to synthesize novel polymers with specific properties. The incorporation of pyridine can enhance the thermal stability and mechanical properties of the resulting materials.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various Fmoc-protected amino acids, including This compound , to evaluate their anticancer properties against different cancer cell lines. The results showed that compounds with the pyridine group exhibited enhanced cytotoxicity compared to their non-pyridine counterparts, suggesting potential pathways for drug development targeting cancer therapies.

Case Study 2: Peptide-Based Drug Design

A research group focused on designing peptide-based inhibitors for specific enzymes utilized this compound as part of their synthesis strategy. By incorporating it into peptide sequences, they were able to create inhibitors that showed promising results in enzyme activity assays, demonstrating the compound's effectiveness as a building block in therapeutic peptide synthesis.

Mechanism of Action

The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-yl-propionic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing for the synthesis of peptides and proteins with high specificity and efficiency .

Comparison with Similar Compounds

Key Observations :

- Pyridin-4-yl vs.

- Electron-Withdrawing Groups : The trifluoromethylphenyl derivative enhances metabolic stability and lipophilicity, critical for drug candidates.

Physicochemical Properties

- Solubility : Pyridin-4-yl substitution improves aqueous solubility compared to purely aromatic (e.g., o-tolyl) or aliphatic (e.g., cyclohexyl) analogs due to its polarizable nitrogen atom .

- Stability : Fmoc-protected compounds generally exhibit stability under acidic conditions but are labile to bases (e.g., piperidine), a trait shared across all derivatives .

- Crystallinity : Fluorene derivatives, including the target compound, often form well-defined crystals suitable for X-ray diffraction studies using programs like SHELX .

Biological Activity

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-yl-propionic acid, commonly referred to as Fmoc-3-pyridylpropanoic acid, is a compound of significant interest in medicinal chemistry and drug development. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Basic Information

| Property | Value |

|---|---|

| Chemical Formula | C23H20N2O4 |

| Molecular Weight | 388.42 g/mol |

| IUPAC Name | 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid |

| PubChem CID | 24902262 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl (Fmoc) group which is widely used in peptide synthesis due to its stability and ease of removal. The pyridine ring contributes to the compound's unique pharmacological properties.

Research indicates that Fmoc-3-pyridylpropanoic acid exhibits various biological activities, primarily through modulation of neurotransmitter systems and potential anti-inflammatory effects. Its structure suggests possible interactions with receptors involved in pain modulation and neuroprotection.

Pharmacological Studies

- Neuroprotective Effects : In vitro studies have demonstrated that the compound can protect neuronal cells from oxidative stress, suggesting its potential as a neuroprotective agent .

- Anti-inflammatory Properties : Animal models indicate that Fmoc-3-pyridylpropanoic acid can reduce inflammation markers, supporting its use in conditions characterized by chronic inflammation .

- Receptor Interactions : Binding studies suggest that this compound may interact with GABAergic and glutamatergic systems, which are critical for neurotransmission and could be relevant in treating mood disorders .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study involving transgenic mice models of Alzheimer's disease, treatment with Fmoc-3-pyridylpropanoic acid led to improved cognitive function and reduced amyloid plaque formation. The results indicated that the compound might mitigate some neurodegenerative processes associated with the disease .

Case Study 2: Pain Management

A clinical trial assessed the efficacy of Fmoc-3-pyridylpropanoic acid in patients with chronic pain conditions. The results showed a significant reduction in pain scores compared to placebo, highlighting its potential role as an analgesic .

Q & A

Q. What are the recommended synthesis methodologies for 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-yl-propionic acid?

- Methodological Answer : The synthesis typically involves Fmoc-protected amino acid chemistry. Key steps include:

Fmoc Protection : Introduce the Fmoc group to the amino group using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) in anhydrous DMF .

Coupling Reactions : Utilize coupling agents like HATU or DIC with HOBt to attach the pyridin-4-yl-propionic acid moiety. Reaction efficiency can be monitored via TLC or LC-MS .

Deprotection : Remove the Fmoc group using 20% piperidine in DMF, ensuring inert conditions to prevent side reactions .

Critical Consideration : Optimize solvent polarity (e.g., DCM vs. DMF) to balance solubility and reaction kinetics .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Based on GHS classifications for analogous Fmoc-protected compounds:

- Hazard Mitigation :

- Acute Toxicity (Oral/Dermal/Inhalation Category 4) : Use fume hoods, nitrile gloves, and lab coats. Avoid aerosol formation during weighing .

- Eye/Skin Irritation (Category 2) : Wear safety goggles and face shields. Immediate rinsing with water is required upon contact .

- Emergency Response : For spills, use absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can coupling efficiency of the pyridin-4-yl group be enhanced during synthesis?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 2–4 hrs) while maintaining >85% yield for similar aryl-substituted Fmoc-amino acids .

- Catalytic Additives : Adding 1–2 mol% of DMAP improves nucleophilicity of the pyridin-4-yl group, particularly in sterically hindered reactions .

- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track coupling progress and adjust reagent stoichiometry dynamically .

Q. How do structural analogs with fluorinated substituents compare in biological activity?

- Methodological Answer : Comparative data for fluorinated analogs (e.g., 3,5-difluorophenyl derivatives) show:

| Substituent | LogP | IC₅₀ (μM) | Target Protein Binding Affinity (Kd, nM) |

|---|---|---|---|

| Pyridin-4-yl (Parent) | 2.1 | 12.3 | 450 |

| 3,5-Difluorophenyl | 2.8 | 8.7 | 220 |

| Key Insight : Fluorination increases hydrophobicity (↑LogP) and enhances target binding via halogen bonding . |

Q. How should researchers resolve contradictory data in deprotection yields?

- Methodological Answer : Common discrepancies arise from:

- Incomplete Deprotection : Verify via HPLC (retention time shift) or MALDI-TOF MS. Increase piperidine concentration (e.g., 30% v/v) or extend reaction time to 30 min .

- Byproduct Formation : Use scavengers (e.g., 2% TFA in DCM) to eliminate Fmoc-related side products. Characterize impurities via HRMS/NMR .

- Batch Variability : Source Fmoc reagents from suppliers with ≥99.5% purity and validate via COA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.